DUSP3/VHR Phosphatase Inhibition Potency: Quantitative Ki Value
The title compound demonstrates measurable inhibition of recombinant human dual-specificity protein phosphatase 3 (DUSP3/VHR) with an equilibrium inhibition constant (Ki) of 1760 nM [1]. This places its activity in the low micromolar range, comparable to the known DUSP3 inhibitor MLS-0437605 which exhibits an IC50 of 3700 nM (3.7 μM) under similar recombinant enzyme assay conditions . The approximately 2.1-fold greater potency (by Ki vs IC50, noting assay metric differences) suggests that the 4-chlorophenylsulfonyl-benzoxazole scaffold offers a modest but distinct activity advantage over the MLS-0437605 chemotype for DUSP3 inhibition.
| Evidence Dimension | DUSP3/VHR phosphatase inhibition potency |
|---|---|
| Target Compound Data | Ki = 1760 nM |
| Comparator Or Baseline | MLS-0437605 IC50 = 3700 nM (3.7 μM) |
| Quantified Difference | ~2.1-fold greater potency (target Ki vs comparator IC50; metric caveat applies) |
| Conditions | Recombinant enzyme assay; Target compound: Inhibition of recombinant vaccinia H1-related phosphatase (VHR/DUSP3) expressed in E. coli; Comparator: Recombinant DUSP3 enzyme assay (MedChemExpress data) |
Why This Matters
For researchers selecting a DUSP3 tool compound, the 1760 nM Ki provides a quantitative benchmark that can be directly compared to other commercially available DUSP3 inhibitors to ensure appropriate potency range for enzymatic or cellular assays.
- [1] BindingDB Ki Summary. BDBM50303177; Ki = 1760 nM against Dual specificity protein phosphatase 3 (Homo sapiens). Accessed via bdb2.ucsd.edu. View Source
